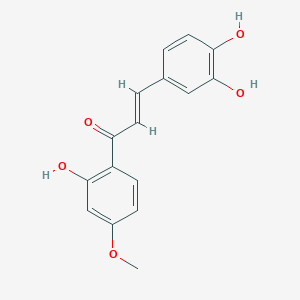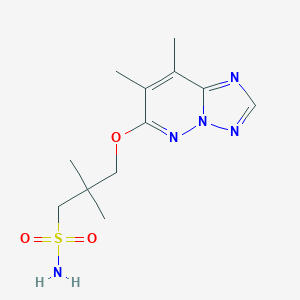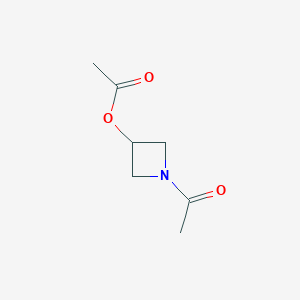
3-Acetoxi-1-acetilazetidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxy-1-acetylazetidine is an organic compound with the molecular formula C7H11NO3. It is a colorless or slightly yellow oily liquid that is soluble in many organic solvents such as ethanol, acetone, and chloroform . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique four-membered azetidine ring structure, which imparts significant ring strain and reactivity .
Aplicaciones Científicas De Investigación
3-Acetoxy-1-acetylazetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Métodos De Preparación
The synthesis of 3-Acetoxy-1-acetylazetidine can be achieved through various chemical synthesis methods. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. The specific steps and reaction conditions may vary depending on laboratory requirements and conditions .
Análisis De Reacciones Químicas
3-Acetoxy-1-acetylazetidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Esterification and Acylation: It is commonly used in esterification and acylation reactions, forming esters and acylated products.
Common reagents used in these reactions include bases like potassium carbonate (K2CO3) and solvents such as acetonitrile and methanol . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-Acetoxy-1-acetylazetidine involves its interaction with molecular targets and pathways in biological systems. The azetidine ring’s significant ring strain and embedded polar nitrogen atom contribute to its reactivity and ability to interact with various biological molecules . These interactions can lead to the modulation of biological pathways and processes, making it a valuable compound in medicinal chemistry.
Comparación Con Compuestos Similares
3-Acetoxy-1-acetylazetidine can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.
Aziridines: These compounds have a similar ring structure but differ in ring strain and reactivity.
Pyrrolidines: These compounds have a five-membered ring and are less reactive compared to azetidines.
The uniqueness of 3-Acetoxy-1-acetylazetidine lies in its specific ring structure, which imparts significant ring strain and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
IUPAC Name |
(1-acetylazetidin-3-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKVFVRMFNJADI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one](/img/structure/B134598.png)
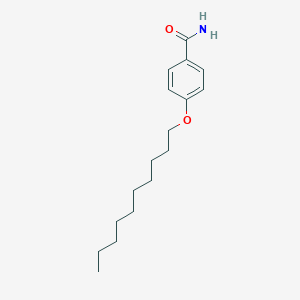
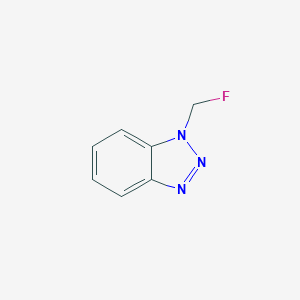
![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![2-[(tert-Butoxycarbonyl)amino]-3-(2-fluoro-4,5-dimethoxyphenyl)-2-propanoic Acid Methyl Ester](/img/structure/B134620.png)
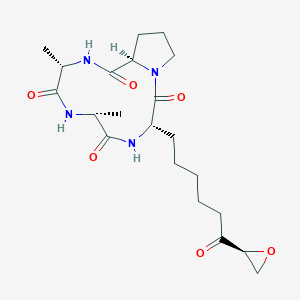
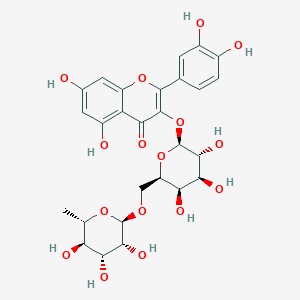
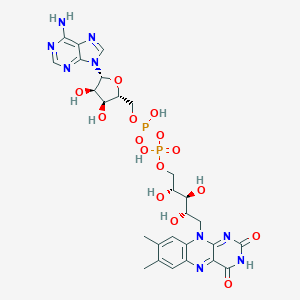
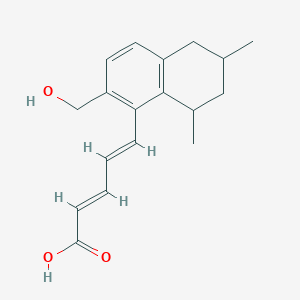
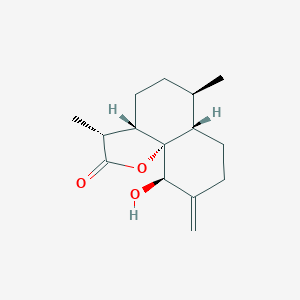
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)
